3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 876885-05-1
VCID: VC0482864
InChI: InChI=1S/C14H16N4OS/c1-14(2,3)12-15-16-13-18(12)17-11(20-13)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3
SMILES: CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37g/mol

3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 876885-05-1

Main Products

VCID: VC0482864

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37g/mol

3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 876885-05-1

CAS No. 876885-05-1
Product Name 3-Tert-butyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C14H16N4OS
Molecular Weight 288.37g/mol
IUPAC Name 3-tert-butyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C14H16N4OS/c1-14(2,3)12-15-16-13-18(12)17-11(20-13)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3
Standard InChIKey QJESNJQERQDFKQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC
Canonical SMILES CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC
PubChem Compound 1859732
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator